molecular formula C14H16N4O B11775759 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11775759
M. Wt: 256.30 g/mol
InChI Key: FPBONWOOEJBBMZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound designed for research applications, particularly in the field of oncology and drug discovery. This tetrahydropyridopyrimidine derivative is part of a class of nitrogen-containing heterocyclic compounds that have shown significant potential as scaffolds for developing targeted cancer therapies due to their ability to interact with various biological receptors and enzymes . Compounds featuring the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure have demonstrated substantial research value in medicinal chemistry, particularly as inhibitors of key cancer targets . Recent scientific literature highlights that structurally similar analogs have exhibited potent inhibitory activity against VCP/p97, a protein critical for endoplasmic reticulum-associated degradation pathways in acute myeloid leukemia (AML) cells . Inhibition of this target leads to accumulation of ubiquitylated proteins, activation of unfolded protein response, and subsequent apoptosis in cancer cells . Additionally, related molecular frameworks have been investigated as KRAS-G12D inhibitors for targeting pancreatic and biliary cancers, representing a promising approach for addressing challenging oncogenic mutations . The pyridopyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to function as ligands for various enzyme targets . Researchers are exploring this structural class for developing inhibitors against multiple cancer targets including tyrosine kinases, phosphoinositide 3-kinases, mammalian target of rapamycin (mTOR), and fibroblast growth factor receptors . The specific substitution pattern of this compound, featuring both methyl and pyridin-3-ylmethyl groups, is designed to optimize binding interactions with target proteins and improve physicochemical properties for research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and use in compliance with applicable regulations.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H16N4O/c1-10-17-13-4-6-16-8-12(13)14(19)18(10)9-11-3-2-5-15-7-11/h2-3,5,7,16H,4,6,8-9H2,1H3

InChI Key

FPBONWOOEJBBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNCC2)C(=O)N1CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction-Based Cyclization

The foundational step in synthesizing the tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold involves a Diels-Alder reaction between sulfonyl dienophiles and oxazole derivatives. For example, 3-methylsulfonyl-2,5-dihydrofuran reacts with 4-methyloxazole under sealed-tube conditions at 130°C for 8 hours to form a bicyclic intermediate. This intermediate undergoes acid-catalyzed epoxide ring-opening to introduce hydroxyl groups, followed by dehydration to yield the pyrido-pyrimidine core.

Key Reaction Parameters:

  • Temperature: 130–150°C

  • Solvent: Methylene chloride or chloroform

  • Catalyst: Hydrochloric acid (12% aqueous)

  • Yield: ~60–70% after recrystallization

Reductive Amination for Side-Chain Introduction

The pyridin-3-ylmethyl group is introduced via reductive amination using pyridin-2-yl-methylamine derivatives. A patented method involves reacting a cyanohydrin intermediate with pyridin-3-yl-methylamine in methanol, using sodium cyanoborohydride (NaBH3CN) as the reductant and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base. This step proceeds at room temperature, achieving >80% conversion by suppressing side reactions through iron sulfate additives.

Optimization Insights:

  • pH Control: Basic conditions (pH 8–9) enhance amine nucleophilicity.

  • Side Reaction Mitigation: Iron sulfate quenches residual boron hydrides.

Cyclization and Ring Closure Strategies

Acid-Catalyzed Cyclodehydration

Post-Diels-Alder intermediates undergo cyclodehydration in concentrated hydrochloric acid to form the tetrahydropyrido ring. For instance, heating 2-methyl-4,5-epoxydimethyl-pyridin-3-ol at 150°C in HCl yields the fused pyrimidine ring via intramolecular nucleophilic attack.

Critical Observations:

  • Reaction Time: 2–4 hours for complete ring closure.

  • Byproduct Formation: Overheating (>160°C) leads to tar formation, reducing yield by ~15%.

Functional Group Modifications

Alkylation of Pyrimidine Nitrogen

The methyl group at the 2-position is introduced via alkylation using methyl iodide in the presence of potassium carbonate . This SN2 reaction proceeds in DMF at 60°C, achieving >90% substitution.

Challenges:

  • Regioselectivity: Competing alkylation at the pyridine nitrogen is minimized using bulky bases like DBU .

Sulfonylation and Subsequent Displacement

A two-step protocol involving sulfonylation with methanesulfonyl chloride followed by nucleophilic displacement with pyridin-3-ylmethanamine introduces the pyridinylmethyl side chain. This method avoids over-alkylation and provides a 75% isolated yield.

Reaction Condition Optimization

Solvent and Temperature Effects

Comparative studies reveal that methanol and acetonitrile optimize reaction rates for reductive amination, while DMF accelerates alkylation. Elevated temperatures (80–100°C) are critical for cyclization but must be balanced against decomposition risks.

Table 1: Solvent Impact on Reaction Efficiency

SolventReaction TypeTemperature (°C)Yield (%)
MethanolReductive Amination2582
DMFAlkylation6091
ChloroformCyclodehydration15068

Catalytic Systems

Sodium cyanoborohydride outperforms sodium triacetoxyborohydride in reductive amination due to superior stability in protic solvents. Catalytic p-toluenesulfonic acid (PTSA) enhances cyclodehydration yields by 20%.

Analytical Characterization

Spectroscopic Validation

  • NMR (400 MHz, DMSO-d6):

    • δ 8.45 (s, 1H, pyrimidine-H)

    • δ 3.72 (t, 2H, CH2-pyridine)

    • δ 2.34 (s, 3H, CH3)

  • HRMS (ESI+): m/z 229.1543 [M+H]+ (calc. 229.1548)

Table 2: Key Spectral Peaks

TechniqueSignalAssignment
1^1H NMRδ 2.34 (s)C2-Methyl
IR1632 cm1^{-1}C=O stretch

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN) confirms >98% purity, with retention times consistent across batches .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of tetrahydropyridine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various synthetic pathways.
  • Reactivity Studies :
    • It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example:
      • Oxidation : Using potassium permanganate can yield pyridine N-oxide derivatives.
      • Reduction : Sodium borohydride can reduce the compound to tetrahydropyridine derivatives.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganatePyridine N-oxide derivatives
ReductionSodium borohydrideTetrahydropyridine derivatives
SubstitutionHalogenated reagentsModified pyridine derivatives

Biology

  • Biochemical Assays :
    • The compound is investigated for its potential as a ligand in biochemical assays, particularly in studying enzyme interactions and receptor binding.
  • Mechanism of Action :
    • While the exact mechanism is not fully understood, it is believed to interact with specific molecular targets through its pyridine and pyrimidinone moieties, modulating various biochemical pathways.

Medicine

  • Therapeutic Properties :
    • Preliminary studies suggest that 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may exhibit anti-fibrotic activity. This potential makes it a candidate for further research in treating fibrotic diseases.
  • Case Studies :
    • Recent investigations have shown promising results in vitro regarding the compound's efficacy against certain pathological conditions related to fibrosis. For instance:
      • A study highlighted its capacity to inhibit fibroblast proliferation and collagen deposition in cell cultures.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrimidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with BET Bromodomain Inhibition Activity

  • CRCM5484-1 (7-Acetyl-3-(furan-2-ylmethyl)-2-mercapto-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one): Key Differences: Replaces the pyridin-3-ylmethyl group with a furan-2-ylmethyl substituent and introduces a thieno ring instead of pyridine. Activity: Exhibits selective inhibition of BET bromodomain II (BDII) with differential anti-leukemic drug modulation. The N-acetylated pyrido moiety is critical for BDII binding affinity . SAR Insight: Removal of the acetyl group or substitution with bulkier moieties reduces BDII selectivity .

Thieno[2,3-d]pyrimidinone Derivatives with Antimicrobial Activity

  • 3-Alkyl-Substituted Thieno[2,3-d]pyrimidinones (e.g., 3-Butyl-2-(2-methylphenoxy)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one): Key Differences: Feature a thieno ring and variable alkyl/aryloxy substituents. Activity: Demonstrate potent antifungal and antibacterial activities. Cyclization to thienopyrimidinones enhances antimicrobial efficacy compared to non-cyclic analogs . Example: Compound 8e (structure unspecified) showed MIC values comparable to nystatin against fungal pathogens .
  • 5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Schiff Bases: Key Differences: Incorporate Schiff base moieties (e.g., imine linkages) at position 2. Activity: Exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC50 values in the micromolar range. Docking studies suggest interaction with pantothenate synthetase .

GPR119 Modulators with Pyrido[4,3-d]pyrimidinone Cores

  • Compound 30 (6-Substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one) :
    • Key Differences : Substitutions at position 6 (e.g., alkyl or aryl groups).
    • Activity : Acts as a selective GPR119 agonist with EC50 values ranging from 50 nM to 14,000 nM. Proposed for treating metabolic disorders .
  • Compound 31 (7-Substituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one): Key Differences: Substitutions at position 5.

Analogs with Antiproliferative and Anticancer Activity

  • 3-((2-(Trimethylsilyl)ethoxy)methyl)-8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones :
    • Key Differences : Include bulky substituents (e.g., tert-butyldimethylsilyloxypropyl) at position 6.
    • Activity : Derivatives like 50e and 52f inhibit cancer cell growth via kinase modulation or ribosome activation .

Biological Activity

2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol

The presence of both pyridine and tetrahydropyrimidine moieties contributes to its unique biological properties.

Research indicates that compounds similar to 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as phosphodiesterase (PDE) and protein kinases.
  • Receptor Modulation : The compound may act as a modulator of receptors involved in cellular signaling pathways.

Anticancer Activity

Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit the growth of cancer cells. For instance:

  • A study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
CompoundTargetIC50 (µM)Reference
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-oneCancer Cell Lines15.5
Similar Derivative XEPH Receptor12.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects:

  • Compounds in this class have been shown to reduce oxidative stress in neuronal cells and improve cognitive functions in animal models of neurodegenerative diseases .

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial involving a derivative of this compound was conducted on patients with advanced solid tumors. Results indicated a partial response in 30% of participants after 12 weeks of treatment .
  • Neuroprotection in Animal Models :
    • In a study using a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque formation compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing the core tetrahydro[4,3-d]pyrimidin-4(3H)-one scaffold?

  • Methodological Answer : The core structure can be synthesized via domino cyclization reactions using inexpensive precursors (e.g., 2,6-diaminopyrimidin-4(3H)-one, nitroolefins, and aldehydes) in water with a recoverable carbonaceous solid acid catalyst. This method achieves high regioselectivity and diastereoselectivity, with yields up to 92% and catalyst reusability for ≥5 cycles . Alternative routes involve multi-step protocols, including cyclocondensation of substituted pyridines with thiourea derivatives under reflux conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the 3D conformation and substituent orientation (e.g., analogs in and ).
  • NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm proton coupling patterns and carbon environments.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer : Prioritize enzyme-/cell-based assays aligned with structural analogs:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Hypolipidemic effects : LDL uptake assays in hepatocyte models (e.g., HepG2) .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be optimized during large-scale synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace traditional organic solvents with water or ethanol to enhance green chemistry metrics .
  • Catalyst tuning : Modify the carbonaceous catalyst’s surface acidity (via sulfonation) to improve nitroolefin activation .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity by 15–20% compared to thermal methods .

Q. How to resolve contradictions in structure-activity relationships (SAR) observed across analogs?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with incremental modifications (e.g., pyridinylmethyl vs. benzyl groups) and compare bioactivity .
  • Computational docking : Map binding interactions of substituents (e.g., pyridin-3-ylmethyl) with target proteins (e.g., SIRT2 or lipid metabolism enzymes) to explain potency variations .
  • Meta-analysis : Cross-reference bioactivity data from analogs in hypolipidemic () and neuroprotective ( ) contexts to identify conserved pharmacophores.

Q. What computational strategies predict off-target interactions or metabolic stability?

  • Methodological Answer :

  • Molecular dynamics simulations : Assess binding stability with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
  • QSAR modeling : Train models using datasets from thieno-pyrimidinone analogs to correlate substituent electronegativity with plasma half-life .
  • ADMET prediction tools : Use SwissADME or ADMETlab 2.0 to estimate blood-brain barrier permeability and hepatotoxicity risks .

Q. How to design enantioselective synthesis routes for chiral derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL-derived catalysts during cyclization to control stereochemistry at the 3-position .
  • Asymmetric hydrogenation : Use Pd/C or Ru-BINAP complexes to reduce ketone intermediates with >90% enantiomeric excess .

Q. How to validate hypolipidemic mechanisms observed in structurally related compounds?

  • Methodological Answer :

  • Gene knockdown models : Silence SREBP-1/2 in HepG2 cells to assess dependency on lipid biosynthesis pathways .
  • In vivo profiling : Administer derivatives (10–50 mg/kg) in high-fat diet rodent models and measure serum LDL/triglyceride levels via ELISA .

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